2-Cyanobenzoyl chloride
Description
Significance of 2-Cyanobenzoyl Chloride as a Reagent in Organic Synthesis Research
The significance of this compound in organic synthesis stems from its high reactivity and versatility. As an acyl chloride, it readily participates in nucleophilic acyl substitution reactions with a wide array of nucleophiles, including amines, alcohols, and sulfonamides, to form amides, esters, and N-acylsulfonamides, respectively. researchgate.netnih.gov The presence of the electron-withdrawing cyano group ortho to the acyl chloride moiety modulates its electrophilicity and can influence reaction pathways.
This compound serves as a crucial starting material for multi-step syntheses, where the two functional groups can be reacted sequentially. For instance, the acyl chloride can first react to form a stable amide linkage, after which the cyano group can be transformed—hydrolyzed to a carboxylic acid, reduced to an amine, or utilized as an electrophilic site in intramolecular cyclizations. This stepwise reactivity is fundamental to the synthesis of complex polycyclic and heterocyclic molecules. Research has shown that related cyanobenzyl chlorides are often more convenient, cost-effective, and provide higher yields compared to their bromo analogues, a principle that extends to the utility of this compound in various synthetic applications. asianpubs.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 27611-63-8 |
| Molecular Formula | C₈H₄ClNO |
| Molecular Weight | 165.58 g/mol |
| Appearance | Solid |
| SMILES String | ClC(=O)c1ccccc1C#N |
| InChI Key | STNAQENUCOFEKN-UHFFFAOYSA-N |
This data is compiled from multiple sources. sigmaaldrich.com
Overview of Key Research Areas in this compound Chemistry
Academic and industrial research involving this compound is primarily concentrated in a few key areas, largely driven by the utility of its synthetic products.
Synthesis of Heterocyclic Compounds: A major focus of research is the use of this compound and its structural analogs as precursors for nitrogen-containing heterocyclic compounds. Of particular note is the synthesis of quinazolinones, a class of compounds well-known for their broad range of biological activities. nd.edu While various methods exist, synthetic strategies often involve the reaction of a substituted benzoyl chloride with an appropriate amino-functionalized precursor. nd.eduorganic-chemistry.org The ortho-cyano group can be a key participant in the cyclization step, leading to the quinazolinone core structure. For example, related research on N-(2-cyanophenyl)chloromethanimidoyl chloride demonstrates how the ortho-cyano group is integral to one-pot syntheses of fused quinazoline (B50416) systems. mdpi.com
Preparation of N-Acylsulfonamides: Another significant area of research is the synthesis of N-acylsulfonamides. These compounds are recognized as important isosteres for carboxylic acids in medicinal chemistry, often exhibiting improved metabolic stability. researchgate.net The general and reliable method for their preparation involves the acylation of primary sulfonamides with an acid chloride in a basic medium. researchgate.net this compound can be employed in this reaction to generate N-(2-cyanobenzoyl)sulfonamides. These products can serve as intermediates for further chemical modification or as final target molecules in drug discovery programs. google.comgoogle.com
Table 2: Examples of Reactions Involving Substituted Benzoyl Chlorides
| Reagent 1 | Reagent 2 | Product Class | Research Focus | Citation |
|---|---|---|---|---|
| 2-Fluorobenzoyl chlorides | 2-Amino-N-heterocycles | 4(3H)-Quinazolinones | One-step synthesis of biologically active heterocycles. | nd.edu |
| 4-Cyanobenzoyl chloride | Salicylamide | N-Benzoyl-2-hydroxybenzamides | Synthesis of agents active against various parasites. | nih.gov |
| Aromatic acid chloride | Sulfonamide | N-Acylsulfonamides | Preparation of herbicidal antidotes and medicinal chemistry intermediates. | google.com |
Development of Synthetic Intermediates: this compound is frequently used to synthesize versatile chemical intermediates that are not commercially available. For example, its reaction with N,O-dimethylhydroxyamine produces a Weinreb amide. nih.gov This intermediate is highly valued in organic synthesis because it can react with organometallic reagents to form ketones without the common side reaction of over-addition that occurs with acid chlorides. This controlled reactivity makes it a key tool in the synthesis of complex molecules, such as novel retinoid-X-receptor (RXR) selective agonists. nih.gov Furthermore, its use in the synthesis of N-acyl cyclic ureas and N-acyl amino acids highlights its broad applicability in creating diverse molecular scaffolds for various research purposes. researchgate.netmdpi.comarkat-usa.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyanobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8(11)7-4-2-1-3-6(7)5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNAQENUCOFEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182003 | |
| Record name | 2-Cyanobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27611-63-8 | |
| Record name | 2-Cyanobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27611-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyanobenzoyl chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027611638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyanobenzoyl chloride | |
| Source | EPA DSSTox | |
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| Record name | 2-cyanobenzoyl chloride | |
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Synthetic Methodologies for 2 Cyanobenzoyl Chloride
Established Synthetic Routes and Mechanistic Considerations
The traditional and most widely used methods for synthesizing 2-cyanobenzoyl chloride rely on the conversion of 2-cyanobenzoic acid using various chlorinating agents.
Synthesis from 2-Cyanobenzoic Acid Precursors
The conversion of 2-cyanobenzoic acid to this compound is a standard transformation of a carboxylic acid to an acyl chloride. libretexts.org This is typically accomplished by reacting 2-cyanobenzoic acid with a suitable chlorinating agent. googleapis.com Common reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). googleapis.comchemguide.co.uk
The general mechanism involves the activation of the carboxylic acid's hydroxyl group, converting it into a better leaving group. The chloride ion, a nucleophile, then attacks the carbonyl carbon, leading to the displacement of the leaving group and the formation of the acyl chloride. youtube.com
When thionyl chloride is used, the byproducts are sulfur dioxide and hydrogen chloride, both of which are gases. chemguide.co.uk This simplifies the purification process as these gaseous byproducts can be easily removed from the reaction mixture. doubtnut.com Similarly, oxalyl chloride also produces gaseous byproducts. The choice of reagent can be influenced by the scale of the reaction and the desired purity of the final product. googleapis.com
Optimization of Reaction Conditions and Reagents in Synthesis
Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key parameters that are often adjusted include the choice of chlorinating agent, solvent, temperature, and the use of catalysts.
For instance, a reaction involving 2-cyanobenzoic acid and thionyl chloride can be refluxed overnight to produce this compound. prepchem.com The excess thionyl chloride is then removed under vacuum. prepchem.com In a multi-step synthesis, the final step of converting the cyanobenzoic acid intermediate to this compound was achieved using oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane at 20°C for 2 hours. chemicalbook.com
The use of a catalyst is a common strategy to improve reaction rates. Tertiary amides like DMF or tertiary amines can be employed for this purpose. google.com For the synthesis of the related p-cyanobenzoyl chloride, a catalytic amount of DMF was added to a mixture of 4-cyanobenzoic acid and thionyl chloride, which was then heated to reflux for 1.5 hours, resulting in a 98% yield. chemicalbook.com Another example demonstrated the use of phosgene gas with a DMF catalyst at 120°C, also achieving a 98% yield of p-cyanobenzoyl chloride. google.com
Table 1: Comparison of Reagents and Conditions for Cyanobenzoyl Chloride Synthesis
| Precursor | Chlorinating Agent | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Cyanobenzoic acid | Thionyl chloride | None | None (excess reagent) | Reflux overnight | Not specified | prepchem.com |
| 2-Cyanobenzoic acid intermediate | Oxalyl chloride | DMF | Dichloromethane | 20°C, 2 hours | Not specified | chemicalbook.com |
| p-Cyanobenzoic acid | Thionyl chloride | DMF | None (excess reagent) | Reflux, 1.5 hours | 98% | chemicalbook.com |
| p-Cyanobenzoic acid | Phosgene | DMF | p-Cyanobenzoyl chloride | 120°C, 90 minutes | 98% | google.com |
Scale-Up Considerations and Process Control for this compound Production
The industrial-scale production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. The synthesis often taps into industrial feedstock like terephthalic acid dichloride, which is readily available and low-cost. google.com
Key considerations for scale-up include:
Reaction Kinetics and Thermodynamics: Understanding the reaction rates and heat evolution is critical for designing appropriate reactor systems and ensuring temperature control to prevent runaway reactions.
Solvent Selection: While some processes may use the chlorinating agent in excess as the solvent, industrial processes may opt for an inert solvent to improve process control and facilitate product isolation. The choice of solvent can also impact reaction efficiency. google.com
Catalyst Efficiency and Recovery: The use of catalysts like DMF can enhance reaction rates, but their separation and potential for recycling are important economic and environmental considerations. chemicalbook.com
Material Compatibility: The corrosive nature of reagents like thionyl chloride and the byproduct hydrogen chloride necessitates the use of corrosion-resistant materials for reactors and associated equipment.
Process Monitoring and Control: Implementing analytical techniques to monitor the reaction progress is essential for process control and ensuring the desired product quality. This can involve techniques like thin-layer chromatography (TLC) or gas chromatography. google.comchemicalbook.com
Purification: On a large scale, purification is often achieved through distillation under reduced pressure to obtain the final product with high purity. google.com
Exploration of Novel Approaches and Sustainable Synthesis Strategies
In line with the growing emphasis on sustainable chemistry, research is being directed towards developing greener and more efficient methods for the synthesis of this compound.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to minimize the environmental footprint of chemical processes. For the synthesis of this compound, this includes:
Atom Economy: The ideal synthesis would maximize the incorporation of all reactant atoms into the final product. Reactions using thionyl chloride or oxalyl chloride are advantageous in this regard as their byproducts are gaseous and easily removed. chemguide.co.uk
Use of Safer Solvents: Efforts are being made to replace traditional volatile organic solvents with more environmentally benign alternatives. For example, the bio-based solvent Cyrene™ has been explored for the synthesis of amides from acid chlorides and amines, offering a potential green alternative to solvents like DMF and dichloromethane. rsc.org Aqueous media are also being investigated for acylation reactions, although the high reactivity and potential for hydrolysis of acid chlorides present challenges. tandfonline.com
Energy Efficiency: Developing synthetic routes that can be performed at ambient temperatures and pressures would significantly reduce energy consumption.
Catalytic Systems and Advanced Reagents for Enhanced Selectivity and Yield
The development of advanced catalytic systems is a key area of research for improving the synthesis of acyl chlorides. While much of the research focuses on related transformations, the principles can be applied to this compound synthesis.
Phase-Transfer Catalysts: In the cyanation of dichlorobenzoyl chloride, phase-transfer catalysts such as tetrabutylammonium bromide (TBABr) and cetyltrimethylammonium bromide (CTAB) have been shown to be effective. researchgate.net These catalysts facilitate the reaction between reactants in different phases, potentially offering a milder and more efficient route.
Transition Metal Catalysts: Palladium and nickel-based catalysts are known for their high activity and selectivity in various organic reactions, including cross-coupling reactions that could be part of alternative synthetic pathways. evergreensinochem.com For instance, palladium catalysts can facilitate the formation of carbon-cyanide bonds. evergreensinochem.com Copper salts, such as copper(I) iodide and copper(I) cyanide, are also used as catalysts in related cyanation reactions. google.comnih.gov
Lewis Acid Catalysts: Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are commonly used in Friedel-Crafts type reactions and can activate reactants to facilitate reactions. evergreensinochem.comfrontiersin.org
While these advanced catalytic systems offer promising avenues for more efficient and sustainable synthesis, their direct application and optimization for the production of this compound from 2-cyanobenzoic acid require further investigation.
Mechanistic Investigations of 2 Cyanobenzoyl Chloride Reactivity
Nucleophilic Acyl Substitution Pathways of 2-Cyanobenzoyl Chloride
Nucleophilic acyl substitution is a fundamental reaction of acyl chlorides. The mechanism, reactivity, and outcome of these reactions with this compound are significantly influenced by the kinetics and thermodynamics of nucleophilic attack, the electronic and steric nature of the ortho-cyano group, the surrounding solvent medium, and the presence of catalysts.
Kinetics and Thermodynamics of Nucleophilic Attack on the Acyl Carbon
While specific kinetic and thermodynamic data for the nucleophilic acyl substitution of this compound are not extensively documented in readily available literature, the general principles of such reactions are well-established. The reaction typically proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. The subsequent step involves the departure of the chloride leaving group to regenerate the carbonyl double bond.
The reactivity of benzoyl chlorides in nucleophilic substitution is influenced by the nature of the substituent on the aromatic ring. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction. The stability of the transition state leading to the tetrahedral intermediate is a crucial factor in determining the reaction kinetics.
Influence of the Ortho-Cyano Group on Electrophilicity and Reaction Rates
The ortho-cyano group in this compound exerts a profound influence on the reactivity of the acyl chloride moiety through a combination of electronic and steric effects.
Electronic Effects: The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the triple bond character of the C≡N bond. This inductive effect significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced electrophilicity is expected to lead to an increase in the rate of nucleophilic acyl substitution compared to unsubstituted benzoyl chloride.
Studies on other ortho-substituted benzoyl chlorides provide valuable insights. For instance, o-nitrobenzoyl chloride is generally less reactive than its para-isomer in many solvents, a phenomenon attributed to steric hindrance. However, in certain solvent systems, the ortho-nitro group can participate in intramolecular catalysis, accelerating the reaction. nih.gov While the cyano group is not typically considered a catalytic moiety in the same way, its strong electronic pull and proximity to the reaction center create a unique chemical environment.
Solvent Effects on Reaction Mechanisms and Stereoselectivity
The choice of solvent can significantly impact the mechanism and rate of nucleophilic acyl substitution reactions. Polar solvents can stabilize the charged tetrahedral intermediate, thereby accelerating the reaction. Protic solvents, which can engage in hydrogen bonding, can further stabilize the transition state and the leaving group.
For reactions involving chiral nucleophiles or catalysts, the solvent can also influence the stereoselectivity of the reaction. The solvent can affect the conformational preferences of the reactants and the transition state, leading to different diastereomeric or enantiomeric ratios of the products. While specific studies on the stereoselectivity of reactions with this compound are limited, the general principles of solvent-solute interactions and their impact on stereochemical outcomes are applicable. rsc.org
The solvolysis of substituted benzoyl chlorides has been studied in various solvent systems, revealing that the reaction mechanism can shift from a bimolecular (SN2-like) to a unimolecular (SN1-like) pathway depending on the substituent and the ionizing power of the solvent. For benzoyl chlorides with electron-withdrawing groups, a bimolecular mechanism is generally favored. rsc.org
Role of Bases and Catalysts in Acylation Mechanisms
Bases and catalysts play a crucial role in facilitating nucleophilic acyl substitution reactions of this compound.
Bases: Bases are often employed to neutralize the hydrochloric acid byproduct formed during the reaction. Common bases include tertiary amines like triethylamine (B128534) or pyridine. These bases can also act as nucleophilic catalysts by reacting with the acyl chloride to form a more reactive acylpyridinium or acylammonium intermediate. This intermediate is then more readily attacked by the primary nucleophile. This catalytic pathway is particularly effective for less reactive nucleophiles. pku.edu.cnyoutube.com
Lewis Acids: While less common for nucleophilic acyl substitution compared to electrophilic aromatic substitution, Lewis acids can, in some instances, activate the acyl chloride by coordinating to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon.
Electrophilic Reactivity and Aromatic Substitutions Involving this compound Derivatives
While the primary reactivity of this compound is centered on its acyl chloride functionality, the aromatic ring can also participate in electrophilic substitution reactions, most notably Friedel-Crafts type acylations.
Friedel-Crafts Type Acylations with Aromatic Substrates
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. organic-chemistry.org In this reaction, this compound can act as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comsaskoer.ca
The mechanism involves the initial formation of a highly electrophilic acylium ion (or a complex with the Lewis acid) from this compound. youtube.comyoutube.comkhanacademy.org This electrophile then attacks the electron-rich aromatic substrate in a typical electrophilic aromatic substitution pathway.
The presence of the electron-withdrawing cyano group on the benzoyl chloride deactivates the aromatic ring of the acylating agent itself towards further electrophilic attack. This is a key advantage of Friedel-Crafts acylation, as it prevents polysubstitution on the acylating agent.
The regioselectivity of the acylation on the aromatic substrate is determined by the directing effects of the substituents already present on that ring. The ortho-cyano group on the benzoyl chloride primarily influences the reactivity of the acyl chloride moiety and does not directly participate in directing the electrophilic attack on the other aromatic substrate.
The efficiency of the Friedel-Crafts acylation can be influenced by the choice of Lewis acid catalyst and the reaction conditions. Various catalysts have been explored to improve the efficiency and environmental friendliness of this reaction. chemistryjournals.netnih.gov
Below is a table summarizing the expected reactivity and mechanistic features of this compound:
| Reaction Type | Key Mechanistic Features | Influence of Ortho-Cyano Group | Role of Catalysts/Bases |
| Nucleophilic Acyl Substitution | Two-step addition-elimination via a tetrahedral intermediate. | Electronic: Strong electron-withdrawing effect increases carbonyl electrophilicity, accelerating the reaction. Steric: Hinders the approach of nucleophiles, potentially slowing the reaction. | Bases: Neutralize HCl byproduct and can act as nucleophilic catalysts. Lewis Acids: Can activate the carbonyl group. |
| Friedel-Crafts Acylation | Formation of an acylium ion electrophile followed by electrophilic aromatic substitution. | Deactivates its own aromatic ring to prevent self-acylation. Primarily affects the reactivity of the acyl chloride. | Lewis Acids (e.g., AlCl₃): Essential for generating the highly reactive acylium ion electrophile. |
Rearrangement Reactions and Cyclization Processes Facilitated by this compound Scaffolds
The unique bifunctional nature of this compound, featuring both a highly reactive acyl chloride and a nucleophilic/electrophilic cyano group positioned ortho to each other, renders it a versatile scaffold for complex molecular architectures. This arrangement facilitates a variety of intramolecular cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic systems. The reactivity is often triggered by the initial reaction of the acyl chloride with a binucleophilic partner, bringing reactive groups into proximity with the cyano group, which can then participate in subsequent ring-forming steps.
While direct studies on this compound are specific, the reactivity patterns can be understood by examining analogous 2-acylbenzonitriles and related compounds. For instance, 2-cyanobenzaldehyde (B126161) and its derivatives are known to undergo cascade reactions with various nucleophiles to produce heterocycles like isoindolinones and phthalides researchgate.net. In these processes, the initial nucleophilic attack occurs at the carbonyl group, followed by an intramolecular reaction involving the nitrile.
Similarly, scaffolds containing an ortho-cyano group and a reactive center are widely used in heterocyclic synthesis. The reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides, for example, leads to cyclic products such as 3,1-benzothiazines and quinazolines through intramolecular cyclization pathways researchgate.net. Another relevant analogue, 2-cyanoacryloyl chloride, reacts with various 1,2-, 1,3-, and 1,4-binucleophiles (containing combinations of N, O, and S atoms) to construct a wide array of fused heterocyclic systems ekb.egekb.eg. The general mechanism involves the initial acylation by the acid chloride, followed by the intramolecular attack of the second nucleophilic site onto the cyano group or an adjacent electrophilic center created during the reaction.
These reactions often proceed via a cascade mechanism where the initial acylation is followed by an intramolecular addition to the nitrile group, leading to a cyclized intermediate that can then tautomerize or undergo elimination to yield the final aromatic heterocycle. The specific outcome—be it a five, six, or seven-membered ring—is dictated by the nature of the nucleophile, the reaction conditions, and the potential for subsequent rearrangements.
Rearrangement reactions, such as the thermally induced Newman-Kwart rearrangement, involve the migration of a group, typically from an oxygen to a sulfur atom kiku.dk. While not directly documented for this compound, analogous scaffolds undergoing such 1,3-shifts in related acyl transfer reactions highlight the potential for complex intramolecular transformations acs.org. Such rearrangements could potentially be initiated following the reaction of this compound with a suitable thiolate or related nucleophile, leading to novel heterocyclic structures. The study of O-benzyl thio- and selenocarbamates shows these rearrangements often proceed through a tight ion pair intermediate, a mechanism that could be influenced by the electronic nature of the ortho-cyano substituent in a 2-cyanobenzoyl scaffold kiku.dk.
Computational Chemistry and Theoretical Studies on this compound Reaction Pathways
Computational chemistry provides indispensable tools for elucidating the complex reaction mechanisms associated with this compound. Through methods like Density Functional Theory (DFT), it is possible to map potential energy surfaces, analyze transition states, and predict reactivity, offering insights that are often difficult to obtain through experimental means alone.
Transition State Analysis and Energy Profiles for Key Reactions
Understanding the reactivity of this compound in cyclization and rearrangement reactions requires a detailed analysis of the transition states (TS) and intermediates along the reaction coordinate. DFT calculations are instrumental in locating the geometry of these transient species and calculating their relative energies, thereby determining the activation barriers (ΔG‡) and reaction energies (ΔG_rxn).
For a typical cyclization reaction involving this compound and a binucleophile (e.g., an amino-thiol), the reaction pathway would involve several key steps, each with a corresponding transition state:
Initial Acylation: The nucleophilic attack of the amine or thiol on the carbonyl carbon of the acyl chloride.
Intramolecular Cyclization: The subsequent attack of the second nucleophile onto the carbon of the cyano group.
Tautomerization/Elimination: Rearrangement of the cyclic intermediate to form the final, stable heterocyclic product.
Computational studies on analogous systems, such as the co-catalyzed Prins cyclization, demonstrate how DFT can model the active catalytic complex and determine that the C-C bond-forming cyclization is the rate- and enantiodetermining step chemrxiv.org. Similar analyses for this compound reactions would involve calculating the energy profiles for competing pathways to predict product regioselectivity. For example, in a reaction with 2-aminophenol, computation could determine whether O-acylation or N-acylation is kinetically favored and which subsequent cyclization pathway (onto the nitrile) has a lower activation barrier.
The table below illustrates hypothetical energy data for a modeled reaction, showcasing the kind of insights gained from such studies.
| Reaction Step | Intermediate/TS | ΔH (kcal/mol) | ΔG (kcal/mol) | Key Structural Feature |
| Reactants | This compound + Nucleophile | 0.0 | 0.0 | Separated reactants |
| TS1 | Acylation Transition State | +12.5 | +15.0 | C-N bond forming (1.9 Å) |
| Intermediate 1 | N-Acyl Intermediate | -5.2 | -4.8 | Tetrahedral carbonyl adduct |
| TS2 | Cyclization Transition State | +20.1 | +22.5 | N-attack on C≡N (2.1 Å) |
| Intermediate 2 | Cyclic Imine Intermediate | -15.8 | -15.2 | Newly formed 5-membered ring |
| TS3 | Tautomerization TS | +8.3 | +9.5 | Proton transfer via solvent |
| Product | Heterocyclic Product | -25.0 | -24.7 | Aromatic heterocyclic system |
Note: This data is illustrative and based on typical values for similar organic reactions.
Quantum Chemical Descriptors and Reactivity Predictions
Quantum chemical descriptors derived from DFT calculations serve as powerful tools for predicting the reactivity of molecules like this compound. These descriptors quantify various electronic properties, allowing for a rationalization of observed chemical behavior.
Key descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO is primarily located on the carbonyl carbon of the acyl chloride group, indicating its susceptibility to nucleophilic attack. The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability; a smaller gap suggests higher reactivity.
Global Reactivity Indices: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) provide a quantitative measure of reactivity. This compound is expected to have a high electrophilicity index due to the electron-withdrawing effects of both the chloride and the cyano group, confirming its role as a potent electrophile.
Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecule's surface. For this compound, the map would show a strong positive potential (electrophilic region) around the carbonyl carbon and a negative potential (nucleophilic region) around the nitrogen of the cyano group and the carbonyl oxygen.
Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For this compound, the Fukui function for nucleophilic attack (f+) would be highest on the carbonyl carbon, while the function for electrophilic attack (f-) would highlight the nitrogen atom of the nitrile.
Studies on related benzoyl derivatives have successfully used these descriptors to correlate with biological or chemical activity. For instance, in a DFT study of N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) benzamides, descriptors like HOMO-LUMO gap, hardness, and electrophilicity were calculated to rationalize their potential anticancer effects nih.gov.
The following table summarizes typical calculated descriptor values for a molecule like this compound.
| Descriptor | Definition | Predicted Value (a.u.) | Implication for Reactivity |
| E_HOMO | Energy of Highest Occupied MO | ~ -0.35 | Low, indicating difficulty of oxidation |
| E_LUMO | Energy of Lowest Unoccupied MO | ~ -0.10 | Low, indicating high electrophilicity |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 0.25 | Relatively small, suggesting high reactivity |
| Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 0.125 | Low hardness indicates high reactivity |
| Electrophilicity (ω) | μ² / (2η) where μ = (E_HOMO + E_LUMO) / 2 | High | Strong electrophile, prone to nucleophilic attack |
Modeling of Intermolecular Interactions and Catalytic Effects
Beyond intramolecular processes, computational models can also explore the intermolecular interactions that govern the reactivity of this compound. This includes modeling the role of the solvent and the effects of catalysts.
Solvent effects are critical and can be modeled using either implicit or explicit solvent models. An implicit model, like the Polarizable Continuum Model (PCM), treats the solvent as a continuous medium, which is computationally efficient for mapping reaction profiles. Explicit models, where individual solvent molecules are included, are more computationally intensive but are essential for reactions where solvent molecules directly participate in the mechanism, such as in proton transfer steps during tautomerization.
Furthermore, many reactions involving acyl chlorides are catalyzed by bases (e.g., pyridine, triethylamine) or Lewis acids. Computational studies can model the catalytic cycle by:
Characterizing the structure of the catalyst-substrate complex (e.g., the acylpyridinium ion intermediate).
Calculating the energy profile of the catalyzed reaction pathway.
Comparing the activation barriers of the catalyzed versus the uncatalyzed reaction to quantify the catalytic effect.
Applications of 2 Cyanobenzoyl Chloride in Advanced Organic Synthesis
Role as a Versatile Building Block in the Construction of Complex Organic Molecules
The utility of 2-cyanobenzoyl chloride as a versatile building block stems from the distinct reactivity of its two functional groups. The acyl chloride is a highly electrophilic site, readily undergoing nucleophilic acyl substitution. This allows for the facile introduction of the 2-cyanobenzoyl moiety onto various substrates. The nitrile group, while less reactive, can participate in a variety of transformations, including cyclization reactions, reductions to amines, or hydrolysis to carboxylic acids, often after the initial acylation has occurred.
This orthogonal reactivity enables chemists to perform sequential reactions, building molecular complexity in a controlled manner. The initial acylation can be followed by a subsequent reaction involving the nitrile group, leading to the formation of complex ring systems. This strategic combination of functionalities in one molecule makes this compound an efficient starting material for constructing intricate organic molecules that might otherwise require more complex, multi-step synthetic routes. Its utility is particularly pronounced in the synthesis of nitrogen-containing heterocycles, where both the acyl chloride and nitrile groups can be strategically incorporated into the final ring structure. ekb.egresearchgate.net
Synthesis of Nitrogen-Containing Heterocyclic Compounds Derived from this compound
This compound is a key precursor for a variety of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.
While the acyl chloride and nitrile functionalities of this compound make it a plausible candidate for building pyridine and pyrimidine rings, its application for these specific syntheses is not extensively documented in dedicated studies. However, based on established synthetic methodologies for these heterocycles, plausible routes can be proposed. organic-chemistry.orgbu.edu.egbaranlab.orggrowingscience.com
For pyridine synthesis, a potential pathway could involve the reaction of this compound with a 1,3-dicarbonyl compound to form an intermediate that could subsequently cyclize with an ammonia source in a Hantzsch-like pyridine synthesis. Similarly, for pyrimidine synthesis, this compound could potentially react with amidines or other N-C-N synthons. mdpi.comresearchgate.net In this theoretical reaction, the acyl chloride would first react with the amidine, followed by an intramolecular cyclization involving the nitrile group to form the pyrimidine core. These potential applications highlight the untapped utility of this reagent in heterocyclic chemistry.
The application of this compound is well-established in the synthesis of various fused heterocyclic systems.
Quinazolinones: A primary application is in the synthesis of quinazolinone derivatives. The reaction typically begins with the acylation of anthranilic acid by this compound. This forms an N-(2-cyanobenzoyl)anthranilic acid intermediate, which can then undergo cyclization, often through a benzoxazinone intermediate, upon heating or treatment with reagents like acetic anhydride. The subsequent reaction with ammonia or primary amines leads to the formation of the quinazolinone ring system.
Pyrazoles: Pyrazole scaffolds can be constructed using this compound by reacting it with hydrazine or its derivatives. The initial step is the acylation of the hydrazine at one of the nitrogen atoms. The resulting acylhydrazine intermediate can then undergo an intramolecular cyclization where the second nitrogen of the hydrazine attacks the carbon of the nitrile group, leading to the formation of a pyrazole ring fused or substituted with the benzoyl moiety.
Benzoxazoles: The synthesis of benzoxazoles can be achieved through the reaction of this compound with 2-aminophenols. The reaction proceeds via an initial N-acylation of the amino group of the 2-aminophenol. The resulting amide intermediate then undergoes an intramolecular cyclization, where the phenolic oxygen attacks the carbonyl carbon, followed by dehydration to yield the stable aromatic benzoxazole ring. nih.gov
The synthesis of imidazole and triazole scaffolds from this compound is less commonly reported than for other heterocycles, but plausible synthetic pathways can be outlined based on the reactivity of the starting material.
Imidazole Scaffolds: A potential route to imidazole derivatives could involve a multi-step process. First, this compound could react with an alpha-amino ketone. The resulting amide could then undergo an intramolecular cyclization and dehydration, a common strategy in imidazole synthesis (Robinson-Gabriel synthesis), to form the imidazole ring bearing a 2-cyanophenyl substituent. rsc.orgrsc.orggoogle.com
Triazole Scaffolds: For the preparation of 1,2,4-triazoles, this compound could be reacted with an amidrazone. The initial acylation would occur at the terminal nitrogen of the amidrazone, followed by a cyclization-dehydration cascade to form the triazole ring. nih.govresearchgate.netscispace.com Another potential route involves the conversion of the acyl chloride to an acyl azide, which could then participate in cycloaddition reactions to build the triazole core.
Controlled Formation of Amides, Esters, and Ketones using this compound
The high reactivity of the acyl chloride group makes this compound an excellent reagent for acylation reactions, allowing for the controlled formation of various functional groups under mild conditions.
This compound reacts readily with a wide range of nucleophiles in straightforward substitution reactions. researchgate.net The reaction typically proceeds rapidly and often requires a base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.
Amines: Primary and secondary amines react with this compound to form the corresponding N-substituted 2-cyanobenzamides. This is one of the most common applications of acyl chlorides.
Alcohols: Alcohols and phenols are acylated by this compound to produce 2-cyanobenzoate esters. The reaction is efficient for primary and secondary alcohols.
Thiols: Thiols react in a similar manner to alcohols, yielding 2-cyanobenzoyl thioesters.
These acylation reactions are fundamental in organic synthesis for creating key linkages in more complex molecules and for the protection of hydroxyl, amino, and thiol functional groups.
Table 1: Summary of Acylation Reactions with this compound
| Nucleophile Class | Reactant Example | Product Class | Product Example |
|---|---|---|---|
| Amines | Aniline | Amide | N-phenyl-2-cyanobenzamide |
| Alcohols | Ethanol | Ester | Ethyl 2-cyanobenzoate |
| Thiols | Ethanethiol | Thioester | S-ethyl 2-cyanobenzothioate |
Synthesis of Ketone Derivatives (e.g., 2-Cyanophenyl cyclohexyl ketone)
This compound is a valuable reagent for the synthesis of various ketone derivatives. One notable application is in the preparation of 2-Cyanophenyl cyclohexyl ketone. This synthesis is typically achieved through a Friedel-Crafts acylation reaction. In this reaction, this compound reacts with cyclohexane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion generated from this compound attacks the cyclohexane ring, leading to the formation of the corresponding ketone.
The general transformation can be represented as follows:
This compound + Cyclohexane --(AlCl₃)--> 2-Cyanophenyl cyclohexyl ketone + HCl
While the direct synthesis of 2-Cyanophenyl cyclohexyl ketone from this compound is a standard method, other related ketone syntheses often involve the reaction of an acid chloride with a suitable nucleophile. For instance, cyclohexyl phenyl ketones can be prepared by the Friedel-Crafts reaction of cyclohexanecarbonyl chloride with benzene (B151609) in the presence of anhydrous aluminum trichloride. google.com
Application in Esterification of Polyfunctional Substrates
This compound can be employed in the esterification of polyfunctional substrates, where the selective reaction at a specific hydroxyl group is often a synthetic challenge. The reactivity of the acyl chloride allows for ester formation under relatively mild conditions.
A well-known method for the synthesis of esters from carboxylic acids and alcohols, particularly for sterically hindered substrates, is the Yamaguchi esterification. organic-chemistry.org This procedure involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which then reacts with an alcohol in the presence of a stoichiometric amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). organic-chemistry.org While this specific protocol uses a different benzoyl chloride derivative, the underlying principle of activating a carboxylic acid via an acyl chloride for subsequent esterification is a common strategy in organic synthesis.
The mechanism involves the addition of the carboxylate to the acid chloride to form a mixed anhydride. DMAP then acts as an acyl transfer reagent, reacting regioselectively at the less hindered carbonyl site. This newly formed intermediate is highly reactive towards the alcohol, leading to the desired ester. organic-chemistry.org This methodology highlights the utility of benzoyl chloride derivatives in facilitating ester formation, a principle that can be extended to this compound for specific applications.
Contributions to Pharmaceutical and Agrochemical Intermediates Research
Precursors for the Synthesis of Bioactive Molecules and Drug Scaffolds
This compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules and drug scaffolds. The presence of both a reactive acyl chloride and a cyano group allows for diverse chemical transformations, making it a versatile building block in medicinal chemistry. The acyl chloride group can readily undergo reactions such as amidation and esterification to introduce the 2-cyanobenzoyl moiety into a target molecule.
For instance, benzoyl chloride derivatives are utilized in the synthesis of various pharmaceuticals. While the direct use of this compound in the synthesis of all the listed compounds is not explicitly detailed in the provided search results, the analogous compound, 2-chlorobenzoyl chloride, is a key intermediate for synthesizing drugs like Clotrimazole and Nuarimol. nbinno.com This highlights the importance of substituted benzoyl chlorides in pharmaceutical synthesis.
The cyano group can be further manipulated to generate other functional groups, such as amines or carboxylic acids, providing access to a broader range of molecular architectures. This versatility makes this compound a valuable precursor for creating libraries of compounds for drug discovery programs.
Exploration in the Development of Advanced Agrochemical Compounds
In the field of agrochemicals, substituted benzoyl chlorides are important intermediates for the production of pesticides, including insecticides, herbicides, and fungicides. For example, 2-chlorobenzoyl chloride is used in the synthesis of the insecticide cypermethrin. nbinno.com
4-Cyanobenzoyl chlorides are described as versatile and highly reactive synthetic intermediates for the preparation of benzamide-type trifluoromethyl-1,2,4-oxadiazoles, which are useful for controlling phytopathogenic fungi. google.com This demonstrates the utility of the cyanobenzoyl chloride scaffold in developing new agrochemical agents. The development of novel pesticides is crucial due to the emergence of resistance to existing products.
The exploration of new chemical entities derived from intermediates like this compound is an active area of research aimed at discovering more effective and environmentally benign agrochemicals.
Applications in Materials Science and Specialty Chemicals Development
Synthesis of Liquid Crystalline Compounds and Polymers
This compound can be utilized as a precursor in the synthesis of liquid crystalline compounds and polymers. The rigid benzonitrile group can act as a mesogenic unit, which is a key component responsible for the formation of liquid crystal phases. medcraveebooks.com The introduction of this moiety into a polymer backbone or as a side chain can induce liquid crystalline behavior. medcraveebooks.com
The synthesis of such materials often involves the reaction of the acyl chloride with suitable monomers containing hydroxyl or amino groups to form ester or amide linkages. The resulting polymers may exhibit thermotropic liquid crystalline properties, where the material shows liquid crystal phases over a specific temperature range. medcraveebooks.com
For example, polymers containing cyano-terminated phenyl benzoate moieties have been synthesized and shown to exhibit liquid crystalline behavior. mdpi.com The cyano group, with its large dipole moment, can enhance the birefringence of the material. ajchem-a.com The ability to create polymers with ordered structures at the molecular level is of significant interest for applications in displays, optics, and other advanced materials.
Functional Materials with Tailored Electronic and Structural Properties
The incorporation of nitrile (-C≡N) functionalities into polymer backbones is a key strategy for developing advanced functional materials with precisely controlled electronic and structural characteristics. This compound, as a readily available precursor, offers a direct route to introduce the cyano-phenyl pendant group into various polymer architectures, most notably aromatic polyamides (aramids). While direct polymerization of this compound is not extensively documented in publicly available research, its role can be understood through the well-established principles of polyamide synthesis and the documented effects of cyano groups in analogous polymer systems.
The primary method for synthesizing aromatic polyamides is the low-temperature polycondensation of an aromatic diamine with a diacid chloride. mdpi.comnih.govncl.res.in In this context, this compound can be reacted with various aromatic diamines to produce polyamides with pendant 2-cyanophenyl groups. The presence of the strongly polar and electron-withdrawing cyano group on the side chain is expected to impart unique properties to the resulting polymer.
The electronic properties of poly[N-(2-cyanoalkyl)pyrrole]s have been investigated, revealing that the cyanoalkyl group influences the electronic structure of the polymer. nih.gov The combination of experimental data and quantum mechanical calculations for these polymers has been crucial in developing a structural model. nih.gov
Research on aromatic polyamides containing pendant benzoxazole groups, synthesized from 5-(2-benzoxazole)isophthaloyl chloride, has shown that the introduction of bulky heterocyclic pendants can enhance solubility, increase glass transition temperatures, and improve thermal resistance when compared to unmodified polyisophthalamides. kpi.ua
A study of polyisophthalamides with pendant benzoxazole groups demonstrated that these modified polymers, while exhibiting somewhat lower tensile strengths, had significantly enhanced solubility in aprotic polar solvents and higher thermal decomposition temperatures. kpi.ua
Influence on Electronic Properties
The cyano group is a strong dipole and possesses a significant electron-withdrawing inductive effect. When incorporated as a pendant group in a polymer, it can influence the material's dielectric constant, dipole moment, and charge transport characteristics. The introduction of such polar groups can lead to materials with high dielectric constants, which are desirable for applications in capacitors and energy storage devices.
Impact on Structural Properties
The introduction of a bulky and polar pendant group like the 2-cyanophenyl moiety can significantly disrupt the packing of polymer chains. In the case of aromatic polyamides, which are often characterized by their high crystallinity and rigidity, this disruption can lead to several beneficial changes in their structural properties:
Enhanced Solubility: The irregular structure induced by the pendant group can reduce the strong intermolecular forces (like hydrogen bonding) that are responsible for the poor solubility of many aramids. This improved solubility in organic solvents is crucial for the processing and fabrication of films, fibers, and membranes.
Increased Thermal Stability: The inherent rigidity of the aromatic backbone combined with the polar interactions of the cyano groups can lead to high glass transition temperatures (Tg) and excellent thermal stability. Research on aromatic polyamides with pendant cyano groups has demonstrated 5% weight loss temperatures in the range of 409–438°C, indicating their suitability for high-temperature applications.
Modified Mechanical Properties: While the disruption of chain packing might lead to a slight reduction in tensile strength compared to highly crystalline aramids like Kevlar, these polymers can still exhibit impressive mechanical properties. Polyamide films cast from solutions have shown tensile strengths of 79–93 MPa and Young's moduli of 1.7–2.6 GPa, making them strong and robust materials.
The table below summarizes the properties of a series of aromatic polyamides synthesized from 2,6-bis(4-chloroformylphenoxy)benzonitrile, a monomer analogous to a dimer of a functionalized this compound derivative. These data provide insight into the expected performance of polyamides containing pendant cyano groups.
| Aromatic Diamine Co-monomer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | 5% Weight Loss Temp. (°C) |
|---|---|---|---|---|
| 4,4'-Oxydianiline | 85 | 2.1 | 12 | 425 |
| 4,4'-(Hexafluoroisopropylidene)dianiline | 93 | 2.6 | 9 | 438 |
| 1,4-Phenylenediamine | 79 | 1.7 | 15 | 409 |
| 3,4'-Oxydianiline | 88 | 2.3 | 11 | 418 |
Advanced Analytical Methodologies in 2 Cyanobenzoyl Chloride Chemistry
Spectroscopic Characterization Techniques for 2-Cyanobenzoyl Chloride and its Derivatives
Spectroscopy is a cornerstone in the analysis of this compound, providing detailed information about its molecular structure and the functional groups it contains.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the identification of the characteristic functional groups within the this compound molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the vibrational modes of specific bonds.
In the IR spectrum of this compound, the most prominent and diagnostic absorption bands are associated with the cyano (C≡N) and carbonyl (C=O) groups. The C≡N stretching vibration typically appears in the region of 2240-2220 cm⁻¹, a relatively uncongested part of the spectrum, making it a clear indicator of the nitrile functional group. The carbonyl group of the acyl chloride gives rise to a strong, sharp absorption band at a relatively high wavenumber, generally in the range of 1815-1775 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom.
The aromatic nature of the molecule is confirmed by the presence of C=C stretching vibrations within the benzene (B151609) ring, which are observed in the 1600-1450 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹. The C-Cl stretching vibration of the acyl chloride is typically found in the lower frequency region of the spectrum.
Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable, the C≡N stretch is often strong and easily identifiable in the Raman spectrum. The aromatic ring vibrations also give rise to characteristic Raman signals.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Cyano (C≡N) | Stretching | 2240 - 2220 | 2240 - 2220 | Medium (IR), Strong (Raman) |
| Carbonyl (C=O) | Stretching | 1815 - 1775 | 1815 - 1775 | Strong (IR) |
| Aromatic C=C | Stretching | 1600 - 1450 | 1600 - 1450 | Medium to Weak |
| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 | Medium to Weak |
| Acyl C-Cl | Stretching | 900 - 600 | 900 - 600 | Medium to Strong |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.
¹H NMR: The proton NMR spectrum of this compound would exhibit signals corresponding to the four protons on the aromatic ring. Due to the substitution pattern, these protons are in distinct chemical environments and would therefore be expected to show different chemical shifts, likely in the downfield region (typically δ 7.5-8.2 ppm) characteristic of aromatic protons. The electron-withdrawing nature of both the cyano and the benzoyl chloride groups would deshield the aromatic protons, shifting them to higher chemical shifts. The splitting pattern of these signals, arising from spin-spin coupling with neighboring protons, would provide crucial information about their relative positions on the ring. For instance, protons ortho to a substituent would likely appear as doublets, while those with two adjacent protons could be triplets or more complex multiplets.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum of this compound would display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon of the acyl chloride is highly deshielded and would appear at a very low field, typically in the range of δ 165-175 ppm. The carbon of the cyano group would also have a characteristic chemical shift, generally between δ 115-125 ppm. The six aromatic carbons would resonate in the δ 125-140 ppm range, with their specific chemical shifts influenced by the electronic effects of the substituents. The carbon atoms directly attached to the cyano and carbonyl groups (ipso-carbons) would have distinct shifts compared to the other aromatic carbons.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (¹H NMR) |
|---|---|---|---|
| ¹H | Aromatic Protons | 7.5 - 8.2 | Doublets, Triplets, Multiplets |
| ¹³C | C=O (Acyl Chloride) | 165 - 175 | - |
| ¹³C | Aromatic Carbons | 125 - 140 | - |
| ¹³C | C≡N | 115 - 125 | - |
| ¹³C | Ipso-Carbons | Variable within aromatic region | - |
Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern upon ionization. For this compound (C₈H₄ClNO), the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of approximately 165.58 g/mol . Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak, with a smaller peak at M+2, reflecting the natural abundance of the ³⁷Cl isotope.
Electron ionization (EI) is a common method used for the analysis of small organic molecules. Upon EI, this compound would undergo fragmentation, providing a unique fingerprint that can aid in its identification. A common fragmentation pathway for benzoyl chlorides involves the loss of the chlorine atom to form a stable benzoyl cation. This cation can then lose a molecule of carbon monoxide to form a phenyl cation.
| Fragment Ion | Proposed Structure | Expected m/z | Significance |
|---|---|---|---|
| [C₈H₄ClNO]⁺ | Molecular Ion (M⁺) | 165/167 | Confirms molecular weight and presence of chlorine. |
| [C₈H₄NO]⁺ | [M - Cl]⁺ | 130 | Loss of chlorine atom, forming the 2-cyanobenzoyl cation. |
| [C₇H₄N]⁺ | [M - COCl]⁺ | 102 | Loss of the carbonyl chloride group, forming the cyanophenyl cation. |
| [C₆H₄]⁺ | Benzyne fragment | 76 | Further fragmentation. |
Chromatographic Techniques for Reaction Monitoring and Purity Assessment
Chromatography is a powerful set of techniques for separating mixtures, making it essential for monitoring the progress of chemical reactions and assessing the purity of the final products.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to qualitatively monitor the progress of a reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable solvent system (eluent).
For a reaction involving this compound, for example, its conversion to an amide or an ester, the product will have a different polarity than the starting material. Generally, the acyl chloride is more nonpolar than the resulting amide or ester. This difference in polarity leads to different affinities for the stationary phase (silica gel) and the mobile phase (eluent). As the eluent moves up the plate, the components of the mixture are separated. The less polar compound will travel further up the plate, resulting in a higher Retention Factor (Rf) value, while the more polar compound will have a lower Rf value. By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same plate, one can visually track the disappearance of the starting material spot and the appearance of the product spot over time. rochester.edulibretexts.org
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative chromatographic technique that offers high resolution and sensitivity. It is widely used for the analysis of reaction mixtures and for the determination of the purity of isolated products.
A specific reverse-phase HPLC method has been developed for the analysis of this compound. sielc.com In this method, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase. The components of the mixture are separated based on their relative polarities, with more polar compounds eluting first. A UV detector is commonly used for the detection of aromatic compounds like this compound. By calibrating the instrument with standards of known concentration, HPLC can be used to quantify the amount of this compound and its reaction products, as well as to assess the purity of the final product with high accuracy.
| Parameter | Description |
|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | Newcrom R1 (a specialized reverse-phase column) sielc.com |
| Mobile Phase | A mixture of acetonitrile (B52724) (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility) sielc.com |
| Detection | UV-Vis Detector |
| Application | Quantitative analysis, purity assessment, and reaction monitoring. sielc.com |
Advanced Methods for Mechanistic Elucidation and Kinetic Studies
Understanding the mechanism and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation. Advanced analytical methods are employed to gain insights into these aspects.
Kinetic Studies: The rate of a reaction involving this compound, such as its solvolysis or reaction with a nucleophile, can be studied by monitoring the change in concentration of the reactant or a product over time. nih.gov This is often achieved using spectroscopic techniques. For example, the disappearance of the characteristic IR absorption of the carbonyl group of this compound or the appearance of a new absorption band corresponding to the product can be followed. Similarly, UV-Vis spectroscopy can be used if the reactant and product have distinct absorption spectra. By performing these measurements under various conditions (e.g., different temperatures, concentrations, and solvents), the rate law, rate constants, and activation parameters for the reaction can be determined, providing valuable information about the reaction mechanism.
Mechanistic Elucidation: The study of solvolysis reactions of substituted benzoyl chlorides has been a subject of interest for understanding reaction mechanisms. nih.govresearchgate.net Depending on the substrate and the reaction conditions, these reactions can proceed through different mechanisms, such as a dissociative (SN1-like) or an associative (SN2-like) pathway. The electronic effect of the 2-cyano group, being electron-withdrawing, can influence the stability of intermediates and transition states, thereby affecting the reaction mechanism.
In Situ Monitoring Techniques: Modern analytical chemistry offers powerful in-situ techniques that allow for the real-time monitoring of chemical reactions as they occur in the reaction vessel. In-situ Fourier Transform Infrared (FTIR) spectroscopy, for example, can provide continuous information about the concentrations of reactants, intermediates, and products, offering a detailed kinetic profile of the reaction. nih.govacs.org Similarly, in-situ mass spectrometry can be used to directly monitor the species present in a reaction mixture, providing real-time mechanistic and kinetic data. acs.org These advanced methods provide a dynamic and detailed picture of the chemical transformations of this compound, enabling a deeper understanding of its reactivity.
Application of Kinetic Isotope Effects (KIE) and Hammett Plots for Mechanistic Insights
Kinetic Isotope Effects (KIEs) and Hammett plots are powerful physical organic chemistry tools used to probe reaction mechanisms. KIEs reveal the involvement of specific bonds in the rate-determining step, while Hammett plots quantify the electronic effects of substituents on reaction rates.
Kinetic Isotope Effects (KIE)
The Kinetic Isotope Effect is the change in the rate of a reaction when an atom in one of the reactants is replaced with one of its heavier isotopes. It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (k_light) to that with the heavier isotope (k_heavy). A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For instance, in the study of nucleophilic substitution reactions of benzoyl chloride derivatives, isotopic substitution of the carbonyl carbon (¹²C vs. ¹³C) or the chlorine leaving group (³⁵Cl vs. ³⁷Cl) can provide critical mechanistic information.
A significant KIE (k_light / k_heavy > 1) suggests that the bond to the isotope is being cleaved in the rate-determining step. For example, in a reaction where the C-Cl bond cleavage is rate-determining (an S_N1-like mechanism), a chlorine KIE (k₃₅/k₃₇) would be expected to be significant. Conversely, in a mechanism where the nucleophilic attack is the slow step, the KIE for the leaving group would be smaller.
Table 1: Hypothetical Chlorine Kinetic Isotope Effects for the Reaction of this compound with a Nucleophile
| Proposed Mechanism | Rate-Determining Step | Expected k₃₅/k₃₇ | Mechanistic Implication |
|---|---|---|---|
| S_N1-like | C-Cl Bond Cleavage | > 1.008 | Significant bond breaking at the transition state. |
| S_N2-like | Nucleophilic Attack | ~ 1.005-1.006 | C-Cl bond is only partially broken in the transition state. |
This table is illustrative and presents expected values based on established principles of KIEs for analogous systems.
Hammett Plots
The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. It is given by the equation:
log(k_X / k_H) = σρ
where k_X and k_H are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant that depends only on the nature and position of the substituent X, and ρ (rho) is the reaction constant which is characteristic of the reaction type.
A plot of log(k_X / k_H) against σ for a series of substituted reactants yields a Hammett plot. The slope of this line is the reaction constant, ρ. The sign and magnitude of ρ provide valuable mechanistic information:
Positive ρ: The reaction is accelerated by electron-withdrawing groups. This implies that negative charge is developed or positive charge is lost in the transition state of the rate-determining step.
Negative ρ: The reaction is accelerated by electron-donating groups, indicating the development of positive charge or the loss of negative charge in the transition state.
Magnitude of ρ: A large absolute value of ρ indicates high sensitivity of the reaction to substituent effects, suggesting a significant charge development in the transition state.
For reactions of this compound, a Hammett plot could be constructed by studying the reaction rates of a series of para- and meta-substituted benzoyl chlorides. The 2-cyano group itself would be a substituent on the parent benzoyl chloride structure. The analysis of the ρ value would elucidate the charge distribution in the transition state. For example, in a nucleophilic acyl substitution, a positive ρ value would be expected, as electron-withdrawing groups stabilize the negatively charged tetrahedral intermediate.
Table 2: Representative Data for a Hammett Plot of the Hydrolysis of Substituted Benzoyl Chlorides
| Substituent (X) | Substituent Constant (σ) | Rate Constant (k_X) (s⁻¹) | log(k_X / k_H) |
|---|---|---|---|
| 4-OCH₃ | -0.27 | 0.005 | -0.60 |
| 4-CH₃ | -0.17 | 0.009 | -0.35 |
| H | 0.00 | 0.020 | 0.00 |
| 4-Cl | 0.23 | 0.065 | 0.51 |
| 3-NO₂ | 0.71 | 0.850 | 1.63 |
This table contains hypothetical data for illustrative purposes. A plot of log(k_X / k_H) vs. σ would yield a straight line with a positive slope (ρ), indicating the buildup of negative charge in the transition state, consistent with an addition-elimination mechanism.
In Situ Spectroscopy for Real-Time Reaction Monitoring and Intermediate Detection
In situ spectroscopy allows for the real-time monitoring of a chemical reaction without the need for sampling, providing direct information about the concentrations of reactants, products, and, crucially, transient intermediates. Techniques such as Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for studying the reactions of this compound.
The primary advantage of in situ monitoring is the ability to detect and characterize short-lived species that would be difficult or impossible to isolate using conventional offline analysis. For the reaction of this compound with a nucleophile, such as an amine or alcohol, the key intermediate is a tetrahedral adduct.
Application of In Situ FT-IR and Raman Spectroscopy
Both FT-IR and Raman spectroscopy are powerful probes for monitoring changes in functional groups during a reaction. In the context of this compound chemistry:
Reactant Consumption: The disappearance of the characteristic carbonyl (C=O) stretching band of the acid chloride (typically around 1770-1810 cm⁻¹) can be monitored to track the consumption of the starting material.
Product Formation: The appearance of new bands corresponding to the product, such as the amide C=O stretch (around 1650-1680 cm⁻¹) or the ester C=O stretch (around 1735-1750 cm⁻¹), can be followed to determine the reaction rate.
Intermediate Detection: The transient formation of a tetrahedral intermediate may be observable. This species lacks a carbonyl double bond and would be characterized by the appearance and subsequent disappearance of C-O and C-Cl single bond vibrations. While often challenging due to low concentrations and short lifetimes, advanced techniques like rapid-scan FT-IR can sometimes capture these fleeting species.
Table 3: Real-Time Monitoring of the Reaction of this compound with an Amine via In Situ FT-IR
| Time (minutes) | Absorbance at ~1790 cm⁻¹ (Acid Chloride C=O) | Absorbance at ~1670 cm⁻¹ (Amide C=O) | Reaction Progress |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0% |
| 5 | 0.75 | 0.25 | 25% |
| 10 | 0.50 | 0.50 | 50% |
| 20 | 0.25 | 0.75 | 75% |
| 30 | 0.05 | 0.95 | 95% |
This table illustrates how changes in the absorbance of characteristic IR bands can be used to monitor the kinetics of a reaction in real time.
By generating time-course concentration profiles for all observed species, detailed kinetic models can be constructed. This allows for the precise determination of reaction orders, rate constants, and activation parameters, providing a comprehensive understanding of the reaction mechanism.
Future Directions and Emerging Research Avenues in 2 Cyanobenzoyl Chloride Chemistry
Exploration of Unconventional and Stereospecific Reaction Pathways
The development of novel synthetic methods is driving the exploration of unconventional reactions involving 2-cyanobenzoyl chloride, with a significant emphasis on achieving stereospecificity. The 2021 Nobel Prize in Chemistry, awarded for the development of asymmetric organocatalysis, highlights a major trend in chemical synthesis that is relevant to the future of this compound chemistry kjdb.org. Researchers are increasingly applying principles of asymmetric catalysis to control the three-dimensional arrangement of atoms in molecules derived from this precursor.
Current research avenues include:
Photochemical Acyl Radical Generation: Visible-light photoredox catalysis is an emerging area that allows for the generation of acyl radicals from acyl chlorides under mild conditions researchgate.net. This approach opens up new possibilities for carbon-carbon and carbon-heteroatom bond formations that are not accessible through traditional thermal methods. Applying this to this compound could lead to novel difunctionalization reactions researchgate.net.
Asymmetric Catalysis: The development of chiral catalysts, including transition-metal complexes and organocatalysts, is crucial for synthesizing enantiomerically pure compounds. Palladium-catalyzed enantioselective reactions, for instance, can be used to construct planar, axial, or helical chirality beilstein-journals.org. Future work will likely involve designing catalytic systems that can selectively react at the acyl chloride moiety of this compound to create complex chiral architectures, which are highly valuable in medicinal chemistry.
Cascade Reactions: The dual functionality of this compound makes it an ideal substrate for cascade reactions, where multiple bond-forming events occur in a single operation. Asymmetric cascade reactions starting from related 2-acylbenzonitriles have been successfully developed using bifunctional catalysts, yielding biologically active isoindolinones with high enantioselectivity researchgate.netresearchgate.net. Similar strategies applied to this compound could streamline the synthesis of complex heterocyclic scaffolds.
Development of Highly Efficient and Selective Catalytic Transformations
Improving the efficiency, selectivity, and sustainability of chemical transformations is a central goal of modern chemistry. For this compound, this involves the development of advanced catalytic systems that can minimize waste, operate under mild conditions, and be recycled and reused.
Key areas of development include:
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, are powerful methods for forming carbon-carbon bonds from acyl chlorides mdpi.com. Research is focused on developing more active and robust catalysts, including phosphine-free systems and heterogeneous catalysts like palladium on carbon (Pd/C), which can be recycled multiple times without losing activity mdpi.com. Nickel-catalyzed reactions are also emerging as a cost-effective alternative for transformations like cyanation researchgate.netresearchgate.net.
Organocatalysis: N-heterocyclic carbenes (NHCs) and other organocatalysts are being explored for acyl chloride transformations elsevierpure.com. These metal-free catalysts offer a different reactivity profile and can promote reactions under mild conditions, often with high selectivity, providing a greener alternative to some transition-metal-catalyzed processes.
Selective Functional Group Transformation: A significant challenge is the selective transformation of the acyl chloride in the presence of the nitrile group, or vice versa. Future catalysts will need to exhibit high chemoselectivity. For example, ruthenium-based catalysts have shown promise in highly selective cyanation reactions, and similar principles could be applied to other transformations involving this compound derivatives beilstein-journals.org.
The table below summarizes representative catalytic approaches applicable to acyl chlorides.
| Catalytic System | Reaction Type | Key Advantages |
| Palladium (e.g., Pd(PPh₃)₄, Pd/C) | Suzuki Cross-Coupling | High yields, mild conditions, tolerance of various functional groups mdpi.com |
| Nickel (e.g., NiCl₂·6H₂O/dppf/Zn) | Cyanation of Aryl Chlorides | Use of less toxic cyanide sources, mild conditions, cost-effective researchgate.net |
| Ruthenium (e.g., [RuCl₂(p-cymene)]₂) | C-H Cyanation | High chemoselectivity, good functional group tolerance beilstein-journals.org |
| Organocatalysts (e.g., MPT analogues) | Photochemical Radical Generation | Metal-free, visible-light-induced, mild conditions researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Production and Discovery
The shift from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing and research. These technologies offer significant advantages in terms of safety, process control, scalability, and speed, making them highly suitable for reactions involving reactive intermediates like this compound.
Continuous Flow Synthesis: Flow chemistry utilizes systems of pumps and tubing to perform reactions in a continuous stream, rather than in a single flask thieme-connect.de. This methodology provides superior heat and mass transfer, allowing for better control over highly exothermic reactions and enabling the use of reaction conditions (e.g., high temperatures and pressures) that are unsafe in batch nih.govnih.gov. The integration of this compound into multi-step continuous flow systems can facilitate the on-demand synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, reducing production time and improving process safety umontreal.caflinders.edu.aumdpi.com.
Automated Synthesis Platforms: Automated systems, sometimes referred to as "chemputers," can perform complex, multi-step syntheses with minimal human intervention fu-berlin.deresearchgate.net. These platforms integrate reaction modules, purification systems, and analytical tools to create a seamless workflow sigmaaldrich.com. By using this compound as a starting material in an automated platform, researchers can rapidly generate libraries of related compounds for drug discovery or materials science applications fu-berlin.dechimia.ch. This approach accelerates the design-make-test-analyze cycle, enabling faster identification of molecules with desired properties.
The following table compares key features of batch versus flow synthesis for reactions involving acyl chlorides.
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Poor control over exotherms; potential for thermal runaway. | Excellent heat transfer; small reaction volume minimizes risk. nih.gov |
| Process Control | Difficult to precisely control reaction time and temperature. | Precise control over residence time, temperature, and stoichiometry. nih.gov |
| Scalability | Scaling up can be challenging and require re-optimization. | Scalability is achieved by running the system for a longer duration. mdpi.com |
| Integration | Difficult to couple multiple reaction steps. | Enables "telescoped" multi-step synthesis without isolating intermediates. nih.govumontreal.ca |
Bio-inspired Synthetic Approaches and Design of Bioactive Derivatives
This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, many of which are scaffolds for biologically active molecules. Future research will increasingly focus on bio-inspired synthesis and the rational design of novel derivatives with specific therapeutic applications.
Synthesis of Bioactive Heterocycles: The compound is a key starting material for synthesizing molecules with known pharmacological relevance. For instance, it can be used to prepare 2-aryloxymethylbenzonitriles, which are common moieties in pharmaceutically active compounds asianpubs.org. It is also instrumental in creating more complex systems like 2-cyanobenzothiazoles and quinazoline-4-thiones, which are investigated for their anti-cancer and other therapeutic properties nih.govnih.gov.
Scaffold for Drug Discovery: The ability to selectively modify both the nitrile and acyl chloride groups allows for the creation of diverse molecular libraries. By reacting this compound with various amines, alcohols, and other nucleophiles, chemists can generate a wide array of derivatives. This structural diversity is essential for screening against biological targets to identify new drug candidates.
Bio-inspired Macrocycles: Natural products often feature macrocyclic structures, which confer unique properties like high binding affinity and selectivity. There is growing interest in using building blocks like this compound to synthesize non-natural macrocycles that mimic the structural and functional properties of these natural products for therapeutic purposes rsc.org.
Novel Applications in Supramolecular Chemistry and Host-Guest Systems
Beyond its role in traditional organic synthesis, this compound is emerging as a valuable building block for the construction of complex, ordered molecular architectures in the field of supramolecular chemistry. This area focuses on the design of large structures held together by non-covalent interactions.
Macrocycle Synthesis: Macrocycles are large ring-like molecules that can act as hosts for smaller guest molecules. The defined geometry and reactive handles of this compound make it an excellent starting point for the synthesis of novel macrocycles through multi-step reactions polimi.itnih.gov. These synthetic macrocycles can be designed to selectively bind specific ions or small molecules, with applications in sensing, catalysis, and environmental remediation beilstein-journals.org.
Host-Guest Systems and Molecular Cages: By combining this compound with other complementary building blocks, it is possible to construct three-dimensional molecular cages and containers nih.gov. These host-guest systems can encapsulate other molecules within their internal cavities, modifying their properties or protecting them from the external environment. This has potential applications in drug delivery, where a therapeutic agent could be encapsulated for targeted release.
Supramolecular Polymers and Materials: The principles of self-assembly can be used to link monomers derived from this compound into long, ordered chains, forming supramolecular polymers science.govscitechdaily.com. These materials can exhibit unique properties, such as responsiveness to external stimuli (e.g., light or temperature), making them candidates for advanced materials like sensors and "smart" gels.
Q & A
Q. What are the common synthetic routes for preparing 2-cyanobenzoyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves converting 2-cyanobenzoic acid to its acyl chloride derivative. Key reagents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) , often with catalytic N,N-dimethylformamide (DMF) to enhance reactivity. For example:
- Thionyl chloride method : Reflux 2-cyanobenzoic acid in SOCl₂ under anhydrous conditions for 4–12 hours. Distillation removes excess SOCl₂, yielding the product as a solid or oil .
- Oxalyl chloride method : React 2-cyanobenzoic acid with (COCl)₂ in dichloromethane (DCM) at 0–20°C. DMF (1–2 drops) accelerates the reaction. The product is isolated via solvent evaporation and recrystallization .
- Critical factors : Temperature control (0–50°C), reaction time, and reagent stoichiometry significantly affect purity. Excess SOCl₂ or prolonged heating may lead to side reactions (e.g., nitrile hydrolysis).
Q. How can researchers purify this compound, and what analytical techniques validate its purity?
- Methodological Answer :
- Purification : Use fractional distillation under reduced pressure (for liquid forms) or recrystallization from anhydrous solvents like hexane/DCM mixtures. Moisture-sensitive steps require inert atmospheres (e.g., N₂ glovebox) .
- Validation :
- NMR spectroscopy : Confirm absence of residual starting material (e.g., benzoic acid protons at δ 12–13 ppm) and characteristic acyl chloride carbonyl signal (~δ 170 ppm) .
- FT-IR : A strong C=O stretch near 1770–1800 cm⁻¹ and nitrile peak at ~2240 cm⁻¹ .
- Melting point : Compare with literature values (e.g., 68–70°C for 4-cyanobenzoyl chloride analogs) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear impervious gloves (e.g., nitrile), sealed goggles, and a lab coat. Use a fume hood to prevent inhalation of corrosive vapors .
- Spill management : Neutralize spills with sodium bicarbonate or inert adsorbents. Avoid water contact to prevent violent hydrolysis .
- Storage : Keep in airtight containers under dry inert gas (argon) at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can reaction kinetics be optimized for large-scale synthesis of this compound while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent) systematically. For instance, higher DMF concentrations (>2 mol%) in oxalyl chloride reactions reduce reaction time but may increase nitrile group instability .
- In-situ monitoring : Use Raman spectroscopy to track acyl chloride formation and detect intermediates (e.g., mixed anhydrides).
- Byproduct mitigation : Introduce molecular sieves to scavenge HCl, which can protonate the nitrile group and trigger side reactions .
Q. What spectroscopic or computational methods resolve contradictions in reported structural data for this compound derivatives?
- Methodological Answer :
- X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., acyl chloride vs. ester configurations) .
- DFT calculations : Compare experimental IR/NMR data with simulated spectra to validate tautomeric forms or rotational isomers .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+Na]⁺) to rule out impurities .
Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer :
- Mechanistic studies : Perform kinetic isotope effects (KIE) or Hammett plots using substituted benzoyl chlorides. The cyano group at the ortho position increases electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols .
- Competitive reactions : Compare reaction rates with non-cyano analogs (e.g., benzoyl chloride) under identical conditions. Use stopped-flow UV-Vis to monitor intermediate formation .
Q. What strategies stabilize this compound in moisture-sensitive reactions (e.g., peptide coupling)?
- Methodological Answer :
- In-situ generation : Prepare the acyl chloride immediately before use via Schlenk-line techniques to avoid storage-related degradation .
- Stabilizing additives : Add desiccants like activated 4Å molecular sieves or employ ionic liquids as reaction media to suppress hydrolysis .
- Low-temperature protocols : Conduct reactions at –20°C in dry tetrahydrofuran (THF) to slow moisture ingress .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data for this compound across studies?
- Methodological Answer :
- Reproduce conditions : Ensure identical purification methods (e.g., recrystallization solvent) and instrumentation calibration.
- Impurity profiling : Use HPLC with a C18 column to detect trace impurities (e.g., hydrolyzed benzoic acid) that alter physical properties .
- Collaborative validation : Cross-reference data with independent labs or databases like NIST Chemistry WebBook for consensus values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
